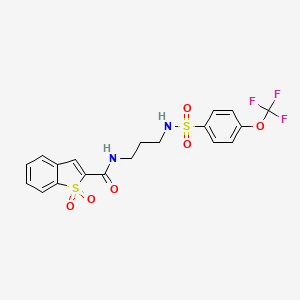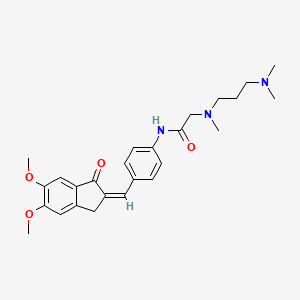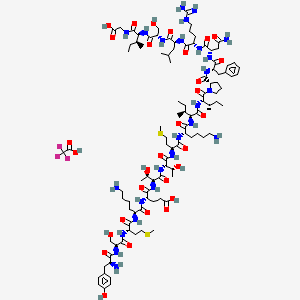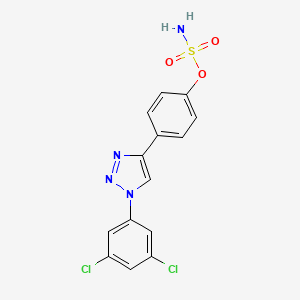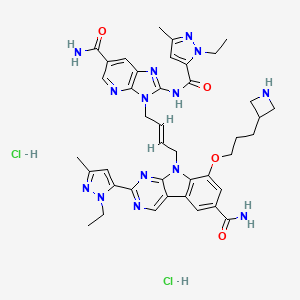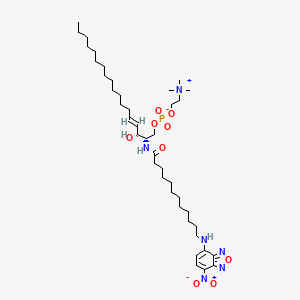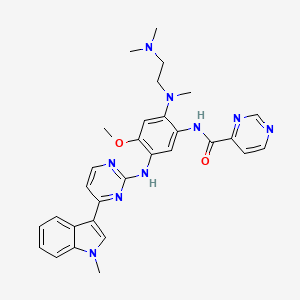
Egfr-IN-62
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-62 is a potent inhibitor of the epidermal growth factor receptor kinase. It is particularly effective against mutations such as L858R/T790M, wild-type, and L858R/T790M/C797S. This compound is known for its ability to block the cell cycle in the G1/G0 phase and induce apoptosis and motility inhibition in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Egfr-IN-62 involves a series of synthetic steps that include the formation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-62 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Egfr-IN-62 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.
Biology: Employed in cell cycle studies and apoptosis research.
Medicine: Investigated for its potential in treating cancers with specific epidermal growth factor receptor mutations.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mechanism of Action
Egfr-IN-62 exerts its effects by inhibiting the epidermal growth factor receptor kinase. It binds to the adenosine triphosphate-binding site of the enzyme, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest, apoptosis, and reduced cell motility .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor kinase.
Osimertinib: Effective against T790M mutation in non-small cell lung cancer
Uniqueness
Egfr-IN-62 is unique due to its high potency against multiple epidermal growth factor receptor mutations, including L858R/T790M and L858R/T790M/C797S. Its ability to induce cell cycle arrest and apoptosis at low concentrations sets it apart from other inhibitors .
Properties
Molecular Formula |
C30H33N9O2 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C30H33N9O2/c1-37(2)14-15-38(3)27-17-28(41-5)25(16-24(27)34-29(40)23-10-12-31-19-33-23)36-30-32-13-11-22(35-30)21-18-39(4)26-9-7-6-8-20(21)26/h6-13,16-19H,14-15H2,1-5H3,(H,34,40)(H,32,35,36) |
InChI Key |
YISSGLCFSAVMBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C5=NC=NC=C5)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




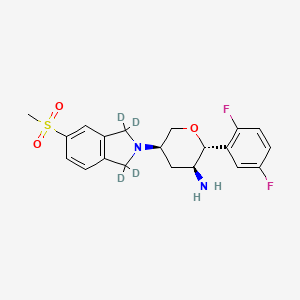
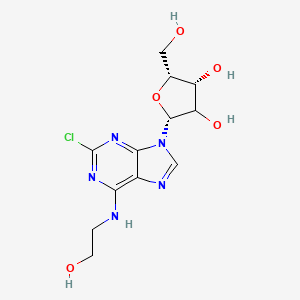


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
